methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride
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Overview
Description
. This compound is characterized by its unique structure, which includes a difluoroethoxy group attached to a benzoate moiety, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
It is structurally similar to prl-8-53, a nootropic substituted phenethylamine . PRL-8-53 has been shown to act as a hypermnesic drug in humans , suggesting that Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride may have similar targets and effects.
Mode of Action
The exact mode of action of Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride is currently unknown . Prl-8-53, a structurally similar compound, displays possible cholinergic properties, potentiates dopamine, and partially inhibits serotonin . It’s plausible that Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Based on the known effects of prl-8-53, it’s possible that this compound may influence pathways related to memory and cognition .
Result of Action
Based on the effects of prl-8-53, it’s possible that this compound may enhance memory and cognitive function .
Preparation Methods
The synthesis of methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride involves several steps. One common method includes the reaction of 3-hydroxybenzoic acid with 2-amino-1,1-difluoroethanol in the presence of a suitable catalyst. The resulting intermediate is then esterified with methanol to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Comparison with Similar Compounds
methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride can be compared with similar compounds such as:
Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride: This compound has a similar structure but differs in the position of the difluoroethoxy group, which can lead to different chemical and biological properties.
Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate: Without the hydrochloride group, this compound may exhibit different solubility and stability characteristics.
Properties
IUPAC Name |
methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3.ClH/c1-15-9(14)7-3-2-4-8(5-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVPVKDIRFZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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